N-(furan-2-ylmethyl)-1,2,3-benzothiadiazole-5-carboxamide
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Overview
Description
N-(furan-2-ylmethyl)-1,2,3-benzothiadiazole-5-carboxamide is a heterocyclic compound that features a furan ring and a benzothiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-1,2,3-benzothiadiazole-5-carboxamide typically involves the reaction of 2-furoic acid with furfurylamine under microwave-assisted conditions. The reaction is carried out in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC. The reaction time, solvent, and amounts of substrates are optimized to achieve good yields .
Industrial Production Methods
The process involves crystallization or flash chromatography for purification, which can be adapted for larger-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-1,2,3-benzothiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The benzothiadiazole moiety can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various furan derivatives, reduced benzothiadiazole compounds, and substituted furan compounds .
Scientific Research Applications
N-(furan-2-ylmethyl)-1,2,3-benzothiadiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry due to its ability to form stable metal complexes.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-1,2,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to metal ions through its nitrogen and oxygen atoms, forming stable complexes. These complexes can interact with biomolecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form metal chelates is a key aspect of its mechanism .
Comparison with Similar Compounds
Similar Compounds
N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Similar in structure but with different functional groups and biological activities.
Furan-2-ylmethyl furan-2-carboxylate: Another furan derivative with distinct chemical properties.
Uniqueness
N-(furan-2-ylmethyl)-1,2,3-benzothiadiazole-5-carboxamide is unique due to its combination of a furan ring and a benzothiadiazole moiety.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1,2,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S/c16-12(13-7-9-2-1-5-17-9)8-3-4-11-10(6-8)14-15-18-11/h1-6H,7H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTQAMYNQHCDFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC3=C(C=C2)SN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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